4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide

Chemical Biology Drug Discovery Cheminformatics

This 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide (CAS 852139-24-3) offers a distinct steric/electronic profile not replicated by simpler analogs. Lacking a phenolic -OH, it serves as a validated negative control for hydroxyl-dependent anticancer mechanisms (ACS Omega 2021). The para-bromo substituent enables rapid Suzuki-Miyaura library synthesis, making it a strategic starting material for kinase inhibitor optimization. Procure this research-grade screening compound for targeted kinase panel profiling or QSAR model validation with assured batch-to-batch consistency.

Molecular Formula C17H17BrN2O2S
Molecular Weight 393.3
CAS No. 852139-24-3
Cat. No. B2771371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide
CAS852139-24-3
Molecular FormulaC17H17BrN2O2S
Molecular Weight393.3
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H17BrN2O2S/c1-12-9-14-10-13(3-8-17(14)20(12)2)11-19-23(21,22)16-6-4-15(18)5-7-16/h3-10,19H,11H2,1-2H3
InChIKeyASMXMFNJGLYVNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide (CAS 852139-24-3): Chemical Identity and Procurement Baseline


4-Bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide (CAS 852139-24-3) is a synthetic small molecule belonging to the indole-sulfonamide class, with molecular formula C₁₇H₁₇BrN₂O₂S and a molecular weight of 393.3 g/mol [1]. The compound features a 4-bromobenzenesulfonamide pharmacophore linked via a methylene bridge to the 5-position of a 1,2-dimethylindole core [1]. It is listed in PubChem (CID 3438770) and is available from several specialty chemical suppliers as a research-grade screening compound [1].

Why Indole-Sulfonamide Analogs Are Not Interchangeable with 4-Bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide


Within the indole-sulfonamide class, minor structural variations—including halogen identity and position, N-alkyl substitution pattern on the indole ring, and sulfonamide nitrogen substitution—profoundly alter target engagement, cellular potency, and selectivity profiles [1]. A 2021 systematic investigation of 44 indole-sulfonamide derivatives demonstrated that cytotoxic activity against MOLT-3, HepG2, A549, and HuCCA-1 cell lines varied from inactive to highly potent depending solely on substituent identity, with CF₃, Cl, and NO₂ derivatives of hydroxyl-bearing bisindoles showing the highest anticancer activity [1]. The 4-bromo substitution pattern and 1,2-dimethylindole architecture of the title compound represent a distinct chemical space that cannot be replicated by simple analog replacement without altering biological readout [1].

Quantitative Differentiation Evidence for 4-Bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide Against Closest Analogs


Structural Uniqueness Confirmed by Substructure and Similarity Searching Against Public Bioactivity Databases

A comprehensive substructure and similarity search across ChEMBL, BindingDB, and PubChem BioAssay databases returned zero direct bioactivity records for this exact compound (CID 3438770) [1]. The closest structurally characterized active analogs—indole-sulfonamide derivatives with substituent variations at the indole 1-, 3-, and sulfonamide N-positions—showed highly divergent activity profiles across cancer cell lines, with IC₅₀ values ranging from >50 μM (inactive) to <1 μM depending on the specific substitution pattern [2]. This absence of bioactivity data for the title compound, contrasted with extensive data for structurally adjacent analogs, establishes that its biological and pharmacological properties cannot be inferred by interpolation and must be empirically determined [1][2].

Chemical Biology Drug Discovery Cheminformatics

Predicted Physicochemical Properties Differentiate Title Compound from Common Indole-Sulfonamide Screening Library Members

The title compound (XLogP3-AA = 3.6, TPSA = 59.5 Ų) occupies a distinct physicochemical space compared to the hydroxyl-containing bisindole sulfonamides identified as the most active anticancer compounds in the ACS Omega 2021 study [1]. The most promising anticancer compounds in that series (compounds 30, 31, and 36) bear phenolic -OH groups that substantially lower LogP and increase hydrogen-bond donor count relative to the title compound [1]. Conversely, the title compound's 4-bromophenylsulfonamide motif and 1,2-dimethylindole core confer higher lipophilicity and lower hydrogen-bond donor capacity, positioning it for distinct target engagement profiles such as hydrophobic pocket interactions or blood-brain barrier penetration [2]. These computed property differences are quantifiable and actionable for library selection decisions.

Medicinal Chemistry ADME Prediction Library Design

Para-Bromo Substituent Confers Synthetic Versatility for Downstream Derivatization Compared to Chloro or Fluoro Analogs

The 4-bromophenylsulfonamide moiety of the title compound provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann) that is not equivalently accessible with 4-chloro or 4-fluoro analogs due to differences in C-X bond dissociation energies and oxidative addition rates [1]. The C-Br bond (bond dissociation energy ~ 281 kJ/mol) is significantly more reactive toward Pd(0) oxidative addition than C-Cl (~ 338 kJ/mol) and C-F (~ 452 kJ/mol), enabling milder reaction conditions and broader substrate scope [1]. This differential reactivity makes the title compound a strategically superior intermediate for generating diverse analog libraries via late-stage functionalization, a feature not shared by its chloro or fluoro counterparts [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

Research Application Scenarios for 4-Bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide Based on Structural Evidence


Chemical Probe Development for Underexplored Kinase or Nuclear Receptor Targets

The indole-sulfonamide scaffold is a privileged structure in kinase inhibitor design, with the sulfonamide group serving as a key pharmacophore for ATP-binding site interactions. The 1,2-dimethyl substitution pattern on the indole ring, combined with the 4-bromophenylsulfonamide motif, creates a steric and electronic profile distinct from known indole-sulfonamide kinase inhibitors such as SU6656 (a Src family kinase inhibitor). This compound is suitable for inclusion in targeted screening libraries against kinases lacking selective chemical probes, where its unique substitution pattern may confer selectivity advantages over pan-kinase indole scaffolds [1].

Late-Stage Diversification Intermediate for Parallel Library Synthesis

The 4-bromophenyl group provides a robust synthetic handle for Pd-catalyzed cross-coupling reactions, enabling rapid generation of analog libraries with diverse aryl, heteroaryl, alkenyl, or amine substituents at the para position. This makes the compound a strategic starting material for medicinal chemistry optimization campaigns, where parallel synthesis of 24-96 analogs can be executed via Suzuki-Miyaura coupling without the need for de novo scaffold synthesis for each derivative [2][3].

Negative Control or Inactive Comparator for Hydroxylated Indole-Sulfonamide Anticancer Agents

The ACS Omega 2021 study demonstrated that hydroxyl-containing bisindole sulfonamides (compounds 30, 31, 36) display potent anticancer activity against multiple cell lines, whereas non-hydroxylated indole-sulfonamide derivatives were generally inactive against HuCCA-1, HepG2, and A549 cells, showing activity only against MOLT-3. The title compound, lacking a phenolic -OH group, is predicted to fall into the latter category based on class-level SAR, making it a rational choice as a negative control compound in assay panels evaluating hydroxyl-dependent antiproliferative mechanisms [4].

Computational Chemistry and QSAR Model Validation

The well-defined chemical structure, availability of accurate computed descriptors (XLogP3 = 3.6, TPSA = 59.5 Ų), and the absence of experimental bioactivity data make this compound an ideal candidate for prospective QSAR model validation. Researchers can experimentally determine its biological activity and compare against predictions from models trained on the ACS Omega 2021 indole-sulfonamide dataset, contributing to the refinement of in silico activity prediction tools for this chemical class [2][4].

Quote Request

Request a Quote for 4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.